molecular formula C12H14N4O B1524461 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one CAS No. 1283109-59-0

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one

Cat. No. B1524461
M. Wt: 230.27 g/mol
InChI Key: IPXGQULKWYERKD-UHFFFAOYSA-N
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Description

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one, also known as 3-aminopropyl-6-pyridin-3-ylpyridazin-3(2H)-one, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is a member of the pyridazinone family and is composed of a nitrogen-containing ring system with a five-member ring, two nitrogen atoms, and two oxygen atoms. It is a colorless solid that is soluble in water, ethanol, and methanol.

Scientific Research Applications

  • Anion Binding Studies

    • Field : Chemistry
    • Application : Tris (3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
    • Method : The interactions of the receptors were studied by 1H NMR titrations and 2D NOESY .
    • Results : Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion), showing the binding trend in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I in DMSO-d6 .
  • Polypropylene Research

    • Field : Polymer Science
    • Application : Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years .
    • Method : Investigators have focused on improving the properties of PP through various techniques such as copolymerization, modification with additives, and nanocomposite formation .
    • Results : The versatility of PP originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain .
  • Silica-Based Nanoparticles

    • Field : Nanotechnology
    • Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
    • Method : The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted .
    • Results : These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
  • Azide Detection

    • Field : Sensor Chemistry
    • Application : Tris (3-Aminopropyl) amine based electron deficient tripodal receptors have been used for azide detection .
    • Method : UV-Vis, 1H-NMR, and IR spectroscopy studies were used to sense azide anion .
    • Results : The receptor L1 shows the highest binding strength towards azide anion .
  • Synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
    • Field : Medicinal Chemistry
    • Application : The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been studied .
    • Method : The specific methods and experimental procedures for this synthesis are not detailed in the available information .
    • Results : The results of this research are not specified in the available information .

properties

IUPAC Name

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXGQULKWYERKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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